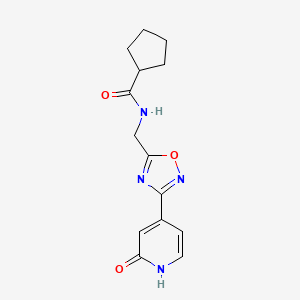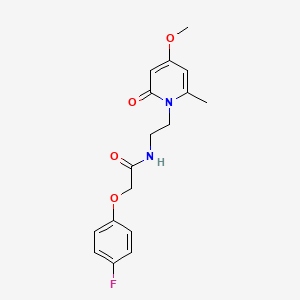![molecular formula C15H16N4O B2601647 N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-84-5](/img/structure/B2601647.png)
N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement, which is the isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds, this glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds as reported by roscovitine .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often involve the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Aplicaciones Científicas De Investigación
Electromagnetic Compatibility
The compound’s derivatives, such as polypyrrole (PPy), have been utilized in the development of polymer nanocomposites for electromagnetic interference (EMI) shielding . These composites are designed to protect electronic devices from electromagnetic pollution, which can cause health hazards like cancer and cardiovascular diseases.
Antiviral Agents
Pyrrolo[3,4-d]pyrimidine scaffolds, which are structurally similar to the compound , have shown promise as antiviral agents against flaviviruses like Zika and dengue viruses . These compounds can potentially inhibit viral replication and prevent the spread of these diseases.
Agricultural Chemicals
Derivatives of pyrrolo[3,4-d]pyrimidine have been explored as potential ingredients for pesticides and herbicides . They can inhibit the growth and reproduction of weeds and pests, thereby protecting crops and improving agricultural yield.
Cancer Research
The pyrazolo[3,4-d]pyrimidine core, which is closely related to the compound, has been identified as a potential inhibitor of CDK2, a target for selective cancer treatments . This application is significant in the development of new therapies that target tumor cells without affecting healthy cells.
Fire-Retardant Materials
Research into the use of pyrrolo[3,4-d]pyrimidine derivatives in fire-retardant materials is ongoing. These compounds can be incorporated into polyurethane foams to enhance their resistance to fire, which is crucial for safety in various industries .
Polymer Research
The compound’s framework is being studied for its electrical conductivity and magnetic properties when used in polymers. These characteristics are essential for creating advanced materials with specific functionalities for technological applications .
Medicinal Chemistry
Pyrrolo[3,4-d]pyrimidine derivatives are being investigated for their medicinal properties, particularly in the synthesis of compounds with therapeutic potential . This research is vital for discovering new drugs and treatment options.
Material Science
The compound’s derivatives are being examined for their role in the synthesis of novel materials with unique properties, such as enhanced durability or specialized functions for specific applications .
Direcciones Futuras
The future directions for the study of “N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” and similar compounds could involve further exploration of their therapeutic potentials . This could include the development of new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, the synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGVQQFEEWVDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)
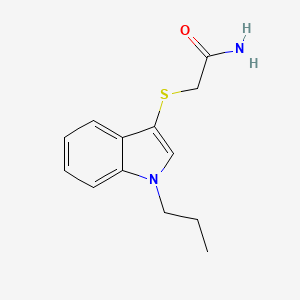

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
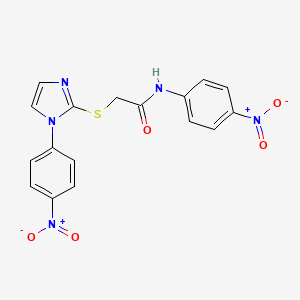
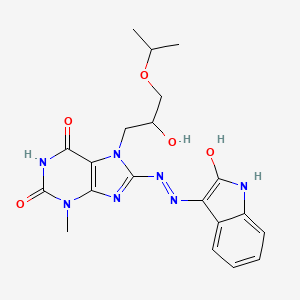
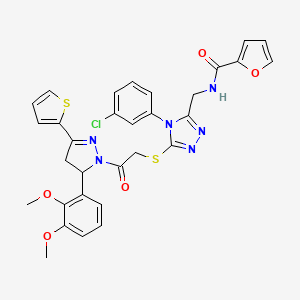

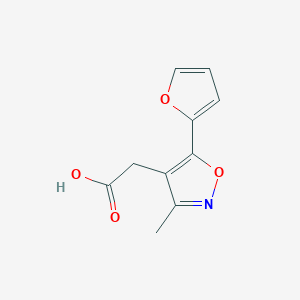


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
